Physicochemical Property Comparison: Molecular Weight and Hydrogen Bonding Capacity
The target compound exhibits physicochemical properties that fall within desirable ranges for CNS drug-like space, which can be advantageous for projects targeting neurological disorders. Its molecular weight of 340.44 g/mol is moderately lower than many close analogs with halogen or larger substituents. The presence of the methoxy group serves as an H-bond acceptor, while the pyrrolidine -OH serves as an H-bond donor, providing a balanced hydrogen-bonding profile. Comparison with analogs lacking the pyrrolidine hydroxyl (e.g., 1-((3-methoxyphenyl)sulfonyl)piperidine) shows a reduction in H-bond donor count from 1 to 0, which could drastically alter solubility and permeability. Similarly, the phenylsulfonyl analog 1-(1-(phenylsulfonyl)piperidin-4-yl)pyrrolidin-3-ol (MW 310.4) has a lower molecular weight and lacks the methoxy H-bond acceptor, potentially resulting in higher lipophilicity and lower solubility, which could be non-optimal for certain target classes .
| Evidence Dimension | Physicochemical properties (MW, H-bond donor/acceptor count) |
|---|---|
| Target Compound Data | Molecular weight: 340.44; H-bond donors: 1; H-bond acceptors: 4 (calculated from SMILES COc1cccc(S(=O)(=O)N2CCC(N3CCC(O)C3)CC2)c1) |
| Comparator Or Baseline | 1-((3-methoxyphenyl)sulfonyl)piperidine: MW ~283.39 (C12H17NO3S), H-bond donors: 0; 1-(1-(phenylsulfonyl)piperidin-4-yl)pyrrolidin-3-ol: MW 310.4, H-bond donors: 1, H-bond acceptors: 3 (no methoxy HBA) |
| Quantified Difference | Target MW difference: +56.05 vs. 1-((3-methoxyphenyl)sulfonyl)piperidine; +30.04 vs. phenylsulfonyl analog. H-bond acceptor count: target has 1 more acceptor than phenylsulfonyl analog. |
| Conditions | Calculated based on molecular formula and structural analysis (SMILES: COc1cccc(S(=O)(=O)N2CCC(N3CCC(O)C3)CC2)c1). No experimental assay context. |
Why This Matters
The combination of moderate molecular weight and a balanced number of H-bond donors/acceptors directly impacts lead optimization decisions, as compounds with too few H-bond donors may suffer from low solubility, while too many can limit membrane permeability, making the target's specific profile ideal for CNS targets.
